molecular formula C7H4N2O2 B189428 3,4-Pyridinedicarboximide CAS No. 4664-01-1

3,4-Pyridinedicarboximide

Cat. No.: B189428
CAS No.: 4664-01-1
M. Wt: 148.12 g/mol
InChI Key: SJSABZBUTDSWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Pyridinedicarboximide (CAS: 4664-01-1) is a bicyclic heteroaromatic compound with the molecular formula C₇H₄N₂O₂ and a molecular weight of 148.12 g/mol. It consists of a pyridine ring fused with a dicarboximide moiety, forming a 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione structure . Key physicochemical properties include:

  • Melting Point: 232–235°C .
  • Density: ~1.5 g/cm³ .
  • Synthetic Routes: Typically synthesized via condensation of pyridine derivatives with amines or via Mannich reactions under reflux conditions using solvents like tetrahydrofuran or ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-pyridinedicarboximide typically involves the reaction of 3,4-pyridinedicarboxylic acid with ammonia or primary amines. One common method includes the use of bromine in an alkaline medium. For instance, this compound can be synthesized by dissolving 3,4-pyridinedicarboxylic acid in sodium hydroxide, followed by the addition of bromine at low temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Pyridinedicarboximide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
3,4-Pyridinedicarboximide has shown promising results in anticancer research. A study highlighted its ability to inhibit cell growth and tumor progression through mechanisms involving vascular endothelial growth factor (VEGF) pathways. In vitro tests demonstrated its effectiveness in reducing proliferation in human umbilical vein endothelial cells (HUVECs) and in mouse tumor models, indicating potential as a therapeutic agent for various cancers .

Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been evaluated for its anti-inflammatory properties. Research using arthritis models showed that it could significantly reduce foot edema, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis .

Ocular Health
this compound has also been investigated for its role in preventing age-related macular degeneration and diabetic retinopathy. Studies utilizing rat models of choroidal neovascularization demonstrated its capacity to inhibit this condition, thus highlighting its potential application in ocular therapeutics .

Biochemical Applications

Urease Inhibition
Recent studies have explored the inhibitory effects of pyridine carboxamide derivatives on urease activity. The synthesized derivatives exhibited varying degrees of inhibition, with some compounds achieving IC50 values as low as 1.07 µM. This suggests their potential use as therapeutic agents in conditions where urease activity is detrimental, such as in certain infections and kidney stones .

Carbonic Anhydrase Inhibition
The compound's derivatives have also been studied for their ability to inhibit carbonic anhydrase, an enzyme crucial for various physiological processes. These findings open avenues for developing new treatments for conditions like glaucoma and epilepsy .

Materials Science

Synthesis of Complexes
this compound has been utilized in the synthesis of metal complexes that exhibit unique optical properties. For instance, a zinc(II) complex with 4-pyridine carboxamide was characterized using various spectroscopic techniques, revealing potential applications in photonics and catalysis .

Data Tables

Application Area Findings IC50 Values/Effectiveness
Anticancer ActivityInhibits HUVEC proliferation; tumor growth inhibitionNot specified
Anti-inflammatoryReduces foot edema in arthritis modelsNot specified
Urease InhibitionEffective against urease with varying IC50 values1.07 µM (best candidate)
Carbonic Anhydrase InhibitionDemonstrated selective inhibition potentialNot specified
Metal Complex SynthesisSynthesized zinc(II) complex showing unique optical propertiesNot specified

Case Studies

Case Study 1: Anticancer Research
A study conducted at the National Cancer Institute evaluated the anticancer efficacy of various pyridine derivatives, including this compound. The results indicated that certain derivatives exhibited selective cytotoxicity against leukemia and colon cancer cells, providing insights into structure-activity relationships that guide further development .

Case Study 2: Urease Activity
In a comparative study on urease inhibitors, several pyridine carboxamide derivatives were tested for their inhibitory effects. The most potent derivative demonstrated an IC50 of 1.07 µM against urease, significantly outperforming standard inhibitors used in clinical settings .

Mechanism of Action

The mechanism of action of 3,4-pyridinedicarboximide involves its interaction with specific molecular targets in the body. It has been shown to exhibit weak affinity for μ-opioid receptors, which may contribute to its analgesic effects. Additionally, the compound can modulate the activity of certain neurotransmitters, leading to its sedative properties .

Comparison with Similar Compounds

Pharmacological Activity :

  • Analgesic Properties : In murine models, derivatives of 3,4-pyridinedicarboximide exhibit potent analgesic activity in the writhing test (ED₅₀ = 3.25–19.2 mg/kg), surpassing acetylsalicylic acid (ED₅₀ = 39.15 mg/kg) and approaching morphine (ED₅₀ = 2.44 mg/kg) .
  • Low Toxicity : LD₅₀ > 2000 mg/kg in mice, indicating favorable safety .
  • CNS Effects : Suppresses locomotor activity and prolongs barbiturate-induced sleep .

Thermal Behavior :

  • Polymorphism is observed, with stable and metastable solid-state forms influenced by solvents (ethanol vs. n-hexane) and thermal history . Differential scanning calorimetry (DSC) reveals melting transitions between 180–220°C .
2.1. Structural and Functional Analogues

The following table compares this compound with structurally related dicarboximides:

Compound Molecular Formula Key Pharmacological Properties Thermal Behavior Synthetic Yield (Example Reaction)
This compound C₇H₄N₂O₂ ED₅₀ (writhing test): 3.25 mg/kg ; COX-1/COX-2 inhibition Polymorphic (mp: 232–235°C) 43% (N-vinylimide synthesis)
Phthalimide (1,2-Benzenedicarboximide) C₈H₅NO₂ Moderate COX inhibition; weaker analgesic activity (pending in vivo data) Higher thermal stability (mp: ~238°C) 27–52% (electron-withdrawing substituents)
Succinimide C₄H₅NO₂ Anticonvulsant activity; no significant analgesic effects Lower mp (~125°C); no polymorphism 65–80% (N-vinylimide synthesis)
1,8-Naphthalimide C₁₂H₇NO₂ Fluorescent probes; moderate bioactivity High thermal stability (mp: >300°C) 62–65% (N-vinylimide synthesis)
Maleimide C₄H₃NO₂ Protein modification reagent; low bioactivity Reactive; decomposes at ~200°C No reaction under standard conditions
2.2. Key Comparative Insights

A. Pharmacological Activity :

  • Analgesic Potency : this compound derivatives outperform phthalimides and succinimides in the writhing test, likely due to the pyridine ring’s electronic effects enhancing receptor binding . However, their hot-plate test performance is inferior, suggesting a peripheral rather than central mechanism .
  • Enzyme Inhibition : this compound derivatives inhibit both COX-1 and COX-2 (IC₅₀ ≈ meloxicam), while phthalimides show weaker COX affinity .

C. Thermal Stability :

  • Polymorphism : this compound forms multiple solid-state phases (e.g., metastable forms upon quenching), unlike succinimide or maleimide . This property is critical for drug formulation, as polymorphs can alter bioavailability .

D. Structural Modifications :

  • Alkoxy Substitutions : Methoxy groups at the pyridine ring enhance analgesic activity compared to ethoxy groups .
  • Piperazine Linkers : Derivatives with 4-arylpiperazine side chains show improved μ-opioid receptor affinity (micromolar range) and sedative effects .

Biological Activity

3,4-Pyridinedicarboximide, also known as a pyridine derivative, has garnered attention in recent years for its diverse biological activities. This compound is structurally characterized by the presence of two carboximide groups attached to a pyridine ring, which contributes to its pharmacological properties. This article explores its biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound can be represented as follows:

C8H6N2O2\text{C}_8\text{H}_6\text{N}_2\text{O}_2

This compound features a pyridine ring substituted with two carboximide functional groups at the 3 and 4 positions. The unique arrangement of these groups influences its interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A study by Kramarova et al. (2024) identified pyridine carboxamide derivatives as promising candidates against Mycobacterium tuberculosis. The compound MMV687254, a derivative of this compound, showed bactericidal activity comparable to isoniazid in macrophages and inhibited M. tuberculosis growth effectively in vitro .

Table 1: Antimicrobial Activity of Pyridine Carboxamide Derivatives

CompoundTarget PathogenActivity TypeReference
MMV687254Mycobacterium tuberculosisBactericidalKramarova et al.
RX-6Urease (various pathogens)InhibitionMDPI
RX-7Urease (various pathogens)InhibitionMDPI

Anti-inflammatory Effects

Research has indicated that this compound derivatives possess anti-inflammatory properties. In vitro studies on RAW 264.7 macrophage cell lines revealed that certain pyridine carboxamides could modulate inflammatory responses effectively. The mechanism involves the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways associated with inflammation .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : Compounds derived from this compound have been shown to inhibit enzymes such as urease, which is crucial for the survival of certain pathogens .
  • Prodrug Activation : Some derivatives act as prodrugs that require metabolic activation within the target organism to exert their antimicrobial effects. For instance, MMV687254 is activated by M. tuberculosis amidase AmiC .
  • Modulation of Cellular Signaling : The anti-inflammatory effects are attributed to the modulation of signaling pathways involved in cytokine production and immune response regulation .

Study on Urease Inhibition

A comparative study on various pyridine carboxamide derivatives highlighted RX-6 as a potent urease inhibitor with an IC50 value of 1.07 µM, outperforming other synthesized compounds . This finding underscores the potential of these compounds in treating infections where urease plays a critical role.

Anti-Tubercular Activity

In a significant study focusing on anti-tubercular agents, MMV687254 was shown to inhibit M. tuberculosis growth in both liquid cultures and infected macrophages . This dual action suggests its potential for development into a therapeutic agent against tuberculosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Pyridinedicarboximide derivatives?

The synthesis typically involves refluxing 4-alkoxy-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine with formalin and amines in tetrahydrofuran (THF). For example, 4-methoxy or 4-ethoxy derivatives are reacted with 33% formalin, followed by amine addition (e.g., 4-benzylpiperazine) under reflux. Purification via crystallization from ethanol/n-hexane yields target compounds. Characterization uses 1H NMR^1 \text{H NMR}, IR, and elemental analysis .

Q. Which analytical techniques are essential for characterizing this compound derivatives?

Critical methods include:

  • 1H NMR^1 \text{H NMR} for verifying substituent positions and hydrogen environments.
  • FTIR to confirm imide carbonyl stretches (~1700–1750 cm1^{-1}).
  • Elemental analysis to validate purity and stoichiometry.
  • Differential Scanning Calorimetry (DSC) to identify melting points and polymorphic transitions .

Advanced Research Questions

Q. How can DSC and thermogravimetric analysis (TG) resolve thermal stability and polymorphism in these derivatives?

DSC detects solid-state transitions (e.g., melting, crystallization), while TG quantifies decomposition temperatures. For example, solvent choice (ethanol vs. n-hexane) and mechanical treatment (grinding) can induce metastable polymorphs. Long-term storage studies reveal stability hierarchies, with some derivatives showing two stable and one metastable form .

Q. How do structural modifications (e.g., alkoxy groups) alter pharmacological activity?

Introducing alkoxy groups (-OCH3_3, -OC2_2H5_5) at position 2 of the pyridine ring enhances analgesic potency. Substitutions in the piperazine aryl group (e.g., trifluoromethyl) improve selectivity for CNS targets. Comparative studies using the "writhing syndrome" and "hot plate" tests show derivatives outperforming acetylsalicylic acid and morphine in analgesia .

Q. How to address contradictions between analgesic activity and weak μ-opioid receptor affinity?

While some derivatives exhibit potent analgesia in vivo (ED50_{50} < 50 mg/kg), radioligand binding assays reveal low μ-opioid affinity (IC50_{50} > 1 µM). This suggests non-opioid mechanisms, such as cyclooxygenase (COX) inhibition or serotoninergic modulation. Follow-up studies should combine receptor knockout models with COX-1/COX-2 enzymatic assays .

Q. What computational strategies predict binding interactions with cyclooxygenase (COX) enzymes?

Molecular docking using AutoDock Vina or Schrödinger Suite can model ligand-enzyme interactions. Key parameters include hydrogen bonding with COX-2 residues (e.g., Arg120, Tyr355) and hydrophobic contacts. Validation via fluorescence quenching (BSA binding) and circular dichroism confirms predicted binding modes .

Q. How does carbonyl oxygen introduction in phthalimide analogs affect biological activity?

Replacing the pyridine ring with a benzene ring (to form phthalimide) reduces steric hindrance, enhancing COX-2 selectivity. Adding a carbonyl oxygen in the linker lowers piperazine nitrogen basicity, facilitating hydrogen bonding with enzymatic targets. Activity shifts from analgesia to anti-inflammatory effects .

Q. What methodologies evaluate serum albumin interactions for pharmacokinetic profiling?

  • Fluorescence spectroscopy measures BSA fluorescence quenching (λex_{\text{ex}} = 280 nm) to calculate binding constants (Kb_b).
  • Circular dichroism (CD) detects conformational changes in BSA upon ligand binding.
  • Molecular docking identifies binding pockets (e.g., Sudlow site I) and interaction forces (van der Waals, hydrogen bonds) .

Q. How to optimize crystallization conditions for stable polymorphs?

Screen solvents (polar vs. non-polar) and cooling rates. Slow evaporation from ethanol yields Form I (mp 232–235°C), while rapid quenching from n-hexane produces metastable Form II. Mechanical grinding can induce Form III, which reverts to Form I upon storage .

Q. What in vitro assays quantify COX-1/COX-2 inhibition?

  • Enzymatic assays : Monitor prostaglandin production via colorimetric (e.g., COX Inhibitor Screening Kit) or fluorometric methods.
  • IC50_{50} determination : Compare inhibition potency to reference drugs (e.g., meloxicam).
  • Selectivity ratios : Calculate COX-2/COX-1 IC50_{50} ratios to identify isoform-specific inhibitors .

Properties

IUPAC Name

pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c10-6-4-1-2-8-3-5(4)7(11)9-6/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSABZBUTDSWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196891
Record name 3,4-Pyridinedicarboximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4664-01-1
Record name 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4664-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinchomeronimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Pyridinedicarboximide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Pyridinedicarboximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Pyridinedicarboximide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINCHOMERONIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0F2A90A07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of cinchomeronic acid (30)(50 g, 300 mmol) in acetic anhydride (123.5 g, 1200 mmol) was heated to reflux (140-150° C.) until all solid material dissolved and the mixture was homogeneous. The mixture was then cooled and concentrated in vacuo. Acetamide (50 g, 846 mmol) was then added and the mixture heated to 140° C. for 3 hours whereupon it was then cooled to room temperature. The solid residue that formed upon cooling was pulverized and triturated with water (100 ml), filtered and washed with more water and dried in a desiccator to give the title compound (42.26 g, 95.1%) in suitably pure form to be used without any further purification. m/z (LC-MS, ESP): 149 [M+H]+, R/T=0.44 mins.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
123.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
95.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Pyridinedicarboximide
Reactant of Route 2
Reactant of Route 2
3,4-Pyridinedicarboximide
Reactant of Route 3
Reactant of Route 3
3,4-Pyridinedicarboximide
Reactant of Route 4
Reactant of Route 4
3,4-Pyridinedicarboximide
Reactant of Route 5
Reactant of Route 5
3,4-Pyridinedicarboximide
Reactant of Route 6
Reactant of Route 6
3,4-Pyridinedicarboximide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.